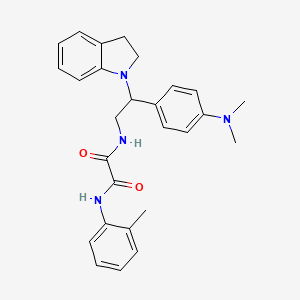

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2-oxalyl-diamine) backbone. Key structural features include:

- N1-Substituent: A branched ethyl chain bearing a 4-(dimethylamino)phenyl group and an indolin-1-yl moiety.

- N2-Substituent: An o-tolyl (2-methylphenyl) group. This compound shares structural homology with oxalamides investigated for flavor enhancement, antimicrobial activity, and pharmacological applications .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O2/c1-19-8-4-6-10-23(19)29-27(33)26(32)28-18-25(21-12-14-22(15-13-21)30(2)3)31-17-16-20-9-5-7-11-24(20)31/h4-15,25H,16-18H2,1-3H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXLYIIHUGHJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 473.5 g/mol. Its structure integrates a dimethylamino group, an indoline moiety, and an o-tolyl substituent, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions where careful control of reaction conditions (temperature, solvent choice, and inert atmosphere) is critical for optimizing yield and purity. The process generally includes the formation of the oxalamide linkage between the two distinct substituents.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may modulate pathways involving neurotransmitters due to the presence of the dimethylamino group, which enhances solubility and may influence receptor binding affinity.

Key Biological Targets

- Acetylcholinesterase (ACHE) : This enzyme hydrolyzes acetylcholine in the synaptic cleft, playing a critical role in neurotransmission and neuronal apoptosis. The interaction of this compound with ACHE could potentially impact cholinergic signaling pathways .

Pharmacokinetics

Based on computational predictions, the compound exhibits favorable properties for human intestinal absorption and blood-brain barrier penetration, suggesting potential central nervous system activity. It is characterized as a substrate for several cytochrome P450 enzymes, indicating its metabolic pathways in human physiology .

Toxicology and Safety Profile

Toxicological evaluations indicate that this compound may exhibit some level of Ames test toxicity, which necessitates further investigation into its safety profile for therapeutic applications. Its carcinogenic potential remains to be fully elucidated through extensive studies .

Study 1: Anticancer Activity

A study investigated the anticancer properties of similar oxalamide derivatives, revealing that compounds with structural similarities showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of compounds within this chemical class. Results indicated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting a potential application in neurodegenerative disease models .

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Development

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is being explored for its potential in drug development due to its biological activity. Compounds with similar structures have shown promise in treating various conditions, including cancer and neurological disorders.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating biological pathways that can lead to therapeutic benefits. The fluorine substitution in related compounds has been noted to enhance binding affinity to targets, suggesting that this compound may exhibit similar properties.

Biochemical Studies

Research indicates that this compound can be utilized in biochemical assays to study enzyme kinetics and receptor binding. Its unique structure allows for the exploration of how modifications affect biological activity.

- Binding Affinity Studies : Investigations into the compound's interactions with various biological targets are essential for understanding its pharmacological potential. These studies can provide insights into how structural changes influence the efficacy of similar compounds .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the reaction mechanisms is crucial for developing efficient synthetic routes.

- Key Synthetic Steps : Typical synthesis may involve coupling reactions between indoline derivatives and oxalamides under controlled conditions to ensure high purity and yield .

Case Study 1: Anticancer Activity

A study focused on oxalamide derivatives similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through specific receptor interactions.

Case Study 2: Neuroprotective Effects

Research has indicated that compounds with indoline structures exhibit neuroprotective properties. A related study highlighted the potential of this compound in protecting neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Structural Analogues and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and related oxalamides:

Key Observations :

- The target compound uniquely combines indoline and dimethylamino groups, which may enhance solubility and receptor-binding affinity compared to halogenated analogues (e.g., GMC-1, 1c).

Antimicrobial Activity:

- GMC Series: Derivatives like GMC-1–GMC-5 (halogenated phenyl substituents) showed moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) . The target compound’s dimethylamino group may enhance membrane penetration, though activity data are lacking.

Flavor Enhancement:

Pharmacological Potential:

- Compound 1c : Demonstrated kinase inhibition (IC50 < 100 nM) linked to trifluoromethyl and pyridine groups . The target compound’s indoline moiety is structurally analogous to kinase-targeting scaffolds but requires validation.

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide?

Answer:

The compound can be synthesized via a two-step protocol:

- Step 1: React oxalyl chloride with the N1-substituted amine (e.g., 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethylamine) in anhydrous dioxane under reflux, followed by coupling with the N2-substituted amine (o-toluidine) in the same solvent.

- Step 2: Purify the crude product using recrystallization (e.g., ethanol/water mixture) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Optimization Tips: Adjust stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) and reflux duration (6–8 hours) to improve yields (target >70%).

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- FTIR: Confirm carbonyl stretches (C=O at ~1670–1680 cm⁻¹) and secondary amide N-H bonds (~3300 cm⁻¹) .

- NMR:

- HRMS: Validate molecular weight (e.g., [M+H]+ or [M-H]⁻ ions) with <2 ppm mass accuracy .

Advanced: How do structural modifications at the N1 and N2 positions influence biological activity?

Answer:

- N1 Modifications: Replacing the dimethylamino group with cyanoethyl (e.g., ) reduces solubility but enhances receptor affinity. The indolinyl moiety contributes to π-π stacking in hydrophobic binding pockets .

- N2 Modifications: Substituting o-tolyl with sulfonamide groups (e.g., ) introduces hydrogen-bonding interactions, improving inhibitory potency in enzyme assays.

Methodology:- Synthesize analogs with systematic substitutions.

- Test in vitro activity (e.g., IC₅₀ in kinase assays) and correlate with LogP (lipophilicity) and polar surface area (PSA) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; impurities >5% may skew activity .

- Assay Conditions: Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa may yield divergent results).

- Metabolite Interference: Perform LC-MS to identify degradation products in biological matrices .

Basic: What solvent systems are optimal for in vitro biological testing?

Answer:

- Stock Solutions: Use DMSO (10 mM) due to low aqueous solubility.

- Working Solutions: Dilute in PBS or cell culture medium (final DMSO ≤0.1% to avoid cytotoxicity).

- Stability Check: Pre-incubate in assay buffer (37°C, 24 hours) and verify integrity via HPLC .

Advanced: What strategies assess metabolic stability and pharmacokinetic properties?

Answer:

- Liver Microsomes: Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes via LC-MS/MS .

- Plasma Stability: Monitor degradation in rat plasma (37°C, 4 hours) to estimate half-life.

- Caco-2 Permeability: Evaluate intestinal absorption using monolayer transepithelial resistance (TEER) .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

- Activation: Use coupling agents like HATU or DCC to enhance amine reactivity.

- Solvent Switch: Replace dioxane with DMF for improved solubility of bulky intermediates.

- Temperature Control: Reduce reflux to 60°C to minimize side reactions (e.g., hydrolysis) .

Advanced: What computational tools predict binding modes and target interactions?

Answer:

- Docking Studies: Use AutoDock Vina with protein crystal structures (e.g., PDB ID: 3ERT for kinase targets). Focus on key residues (e.g., ATP-binding pocket lysine).

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.